molecular formula C9H5BrClNO B1383059 6-Bromo-5-chloro-1H-indole-3-carbaldehyde CAS No. 1781423-16-2

6-Bromo-5-chloro-1H-indole-3-carbaldehyde

Cat. No. B1383059
CAS RN: 1781423-16-2
M. Wt: 258.5 g/mol
InChI Key: WWTYGQFNQNVZMJ-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-1H-indole-3-carbaldehyde is a chemical compound with the linear formula C9H5BrClNO . It has a molecular weight of 258.5 . It is a yellow solid and is used as a precursor for the synthesis of biologically active structures .


Molecular Structure Analysis

The InChI code for 6-Bromo-5-chloro-1H-indole-3-carbaldehyde is 1S/C9H5BrClNO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Indole-3-carbaldehyde and its derivatives, including 6-Bromo-5-chloro-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They are often used in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .


Physical And Chemical Properties Analysis

6-Bromo-5-chloro-1H-indole-3-carbaldehyde is a yellow solid . It has a molecular weight of 258.5 and a linear formula of C9H5BrClNO . It should be stored at 0-8°C .

Scientific Research Applications

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a poison center/doctor if you feel unwell (P301+P312) .

Future Directions

Indole-3-carbaldehyde and its derivatives, including 6-Bromo-5-chloro-1H-indole-3-carbaldehyde, are important precursors for the synthesis of active molecules . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

6-bromo-5-chloro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-7-2-9-6(1-8(7)11)5(4-13)3-12-9/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTYGQFNQNVZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-chloro-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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